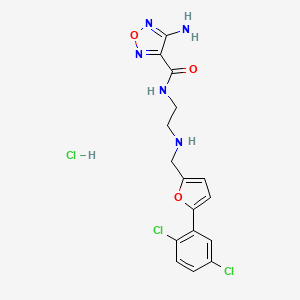

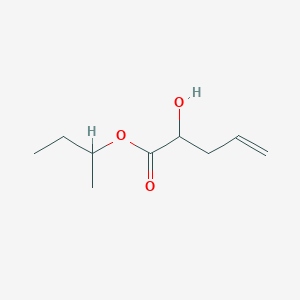

5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chlor-N-(2,2-Difluorethyl)-4-methyl-1,4-dihydrochinazolin-2-amin ist eine synthetische organische Verbindung, die zur Chinazolin-Familie gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Chlor-Gruppe, einer Difluorethyl-Gruppe und einer Methyl-Gruppe aus, die an einen Dihydrochinazolin-Kern gebunden sind. Chinazolin-Derivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und wurden ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Chlor-N-(2,2-Difluorethyl)-4-methyl-1,4-dihydrochinazolin-2-amin umfasst typischerweise die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien, wie z. B. 4-Chloroanilin und 2,2-Difluorethylamin.

Bildung des Chinazolin-Kerns: Der Chinazolin-Kern wird durch eine Cyclisierungsreaktion gebildet, an der die Ausgangsmaterialien und ein geeigneter Katalysator beteiligt sind.

Einführung von funktionellen Gruppen: Die Chlor-, Difluorethyl- und Methylgruppen werden durch eine Reihe von Substitutionsreaktionen unter kontrollierten Bedingungen eingeführt.

Reinigung: Das Endprodukt wird mithilfe von Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hochreine Verbindung zu erhalten.

Industrielle Produktionsverfahren

In einer industriellen Umgebung kann die Produktion von 5-Chlor-N-(2,2-Difluorethyl)-4-methyl-1,4-dihydrochinazolin-2-amin großtechnische Batch- oder kontinuierliche Verfahren umfassen. Diese Verfahren sind auf Effizienz, Ausbeute und Wirtschaftlichkeit optimiert. Zu den wichtigsten Aspekten gehören die Auswahl skalierbarer Reaktionsbedingungen, die Verwendung automatisierter Geräte und die Einhaltung von Sicherheits- und Umweltbestimmungen.

Analyse Chemischer Reaktionen

Reaktionstypen

5-Chlor-N-(2,2-Difluorethyl)-4-methyl-1,4-dihydrochinazolin-2-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinazolin-N-oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amin-Derivate umwandeln.

Substitution: Die Chlor- und Difluorethylgruppen können durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Zu den gängigen Oxidationsmitteln gehören Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nukleophile wie Amine, Thiole und Alkoxide werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Chinazolin-N-oxide, Amin-Derivate und substituierte Chinazoline mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

5-Chlor-N-(2,2-Difluorethyl)-4-methyl-1,4-dihydrochinazolin-2-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Chinazolin-Derivate verwendet.

Biologie: Die Verbindung wird auf ihr Potenzial als Enzyminhibitor und ihre Wechselwirkungen mit biologischen Makromolekülen untersucht.

Medizin: Die Forschung ist im Gange, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten, einschließlich Krebs und Infektionskrankheiten, zu untersuchen.

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Agrochemikalien und Pharmazeutika verwendet.

Wirkmechanismus

Der Wirkmechanismus von 5-Chlor-N-(2,2-Difluorethyl)-4-methyl-1,4-dihydrochinazolin-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet und so die Funktion des Enzyms moduliert. Außerdem kann sie mit Zellrezeptoren interagieren, um Signalwege auszulösen, die zu verschiedenen biologischen Effekten führen.

Wirkmechanismus

The mechanism of action of 5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Chlor-N-(2,2-Difluorethyl)-2,3-dihydro-1H-inden-1-amin: Diese Verbindung enthält die Chlor- und Difluorethylgruppen, hat aber eine andere Kernstruktur.

5-Chlor-N-(2,2-Difluorethyl)-2,2-dimethyl-1-pentanamin: Ähnlich in der Struktur durch die Chlor- und Difluorethylgruppen, aber mit einer anderen Alkylkette.

Einzigartigkeit

5-Chlor-N-(2,2-Difluorethyl)-4-methyl-1,4-dihydrochinazolin-2-amin ist aufgrund seiner spezifischen Chinazolin-Kernstruktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Eigenschaften

CAS-Nummer |

918134-86-8 |

|---|---|

Molekularformel |

C11H12ClF2N3 |

Molekulargewicht |

259.68 g/mol |

IUPAC-Name |

5-chloro-N-(2,2-difluoroethyl)-4-methyl-3,4-dihydro-1H-quinazolin-2-imine |

InChI |

InChI=1S/C11H12ClF2N3/c1-6-10-7(12)3-2-4-8(10)17-11(16-6)15-5-9(13)14/h2-4,6,9H,5H2,1H3,(H2,15,16,17) |

InChI-Schlüssel |

JDPGHZDOBUGUDU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C2=C(C=CC=C2Cl)NC(=NCC(F)F)N1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

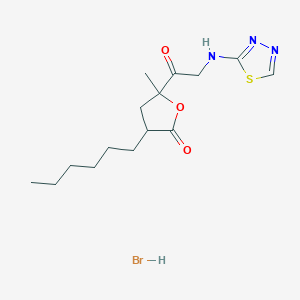

![3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene](/img/structure/B12623383.png)

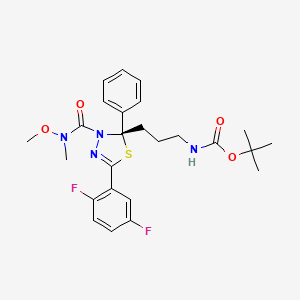

![(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12623441.png)

![(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene](/img/structure/B12623444.png)